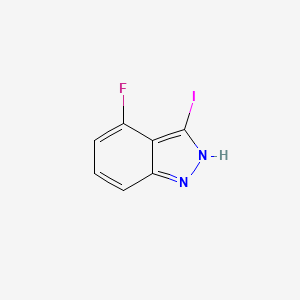

4-Fluoro-3-iodo-1H-indazole

Overview

Description

4-Fluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

Owing to the pyrazole moiety, 4-fluoro-1h-indazole can coordinate to metal center (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Biochemical Pathways

Indazole derivatives have been known to interact with various biochemical pathways related to their targets, such as the hiv protease pathway, serotonin pathway, aldol reductase pathway, and acetylcholinesterase pathway .

Result of Action

Based on the known applications of indazole derivatives, they may have potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-1H-indazole typically involves the introduction of fluorine and iodine atoms onto the indazole core. One common method is the halogenation of 1H-indazole derivatives. The process can be summarized as follows:

Starting Material: The synthesis begins with 1H-indazole as the starting material.

Industrial Production Methods

Industrial production of this compound may involve scalable halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl or alkyne derivatives, while substitution reactions can introduce various functional groups onto the indazole core.

Scientific Research Applications

4-Fluoro-3-iodo-1H-indazole has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, or antimicrobial properties.

Material Science: The unique electronic properties of the fluorine and iodine atoms make the compound suitable for use in organic electronics and optoelectronic devices.

Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions in cells.

Comparison with Similar Compounds

Similar Compounds

4-Fluoro-1H-indazole: Lacks the iodine atom, making it less versatile in coupling reactions.

3-Iodo-1H-indazole: Lacks the fluorine atom, which may affect its electronic properties and biological activity.

4-Bromo-3-iodo-1H-indazole: Similar structure but with a bromine atom instead of fluorine, which can influence its reactivity and applications.

Uniqueness

4-Fluoro-3-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties

Biological Activity

4-Fluoro-3-iodo-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.032 g/mol. The compound features a unique indazole structure, characterized by a fused five-membered and six-membered ring system, which contributes to its biological activity.

Target Interactions

this compound interacts with various biological targets, including:

- HIV Protease Inhibitors : It has been studied for its potential as an inhibitor of HIV protease, crucial for viral replication.

- Serotonin Receptor Antagonists : The compound may act on serotonin receptors, influencing mood and anxiety pathways.

- Aldol Reductase Inhibitors : It can inhibit aldol reductase, which is involved in glucose metabolism and diabetic complications.

- Acetylcholinesterase Inhibitors : This action suggests potential implications in neurodegenerative diseases like Alzheimer's.

Mode of Action

The presence of fluorine and iodine atoms enhances the electronic properties of the compound, allowing it to coordinate with metal centers effectively. This coordination can lead to the formation of photosensitizers that facilitate energy transfer processes in biological systems.

Biochemical Pathways

This compound derivatives have been shown to influence several biochemical pathways:

- Anticancer Pathways : Studies indicate that indazole derivatives can induce apoptosis in cancer cells through various signaling pathways .

- Anti-inflammatory Pathways : The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antibacterial Activity : Its structural features suggest interactions with bacterial cell membranes, leading to antimicrobial effects .

Anticancer Activity

A study by Paul et al. reported the synthesis of derivatives based on this compound that exhibited potent inhibitory activity against Polo-like kinase 4 (PLK4), a target in cancer therapy. One derivative demonstrated significant tumor growth inhibition in a mouse model of colon cancer, highlighting its potential as a clinical candidate .

Anti-inflammatory Effects

Research indicates that this compound can modulate signaling pathways related to inflammation. For instance, it has been evaluated for its ability to reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Antimicrobial Properties

The compound has also been investigated for its antibacterial properties. A study found that it exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing new drug candidates. Its unique structural attributes make it suitable for developing pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Summary Table of Biological Activities

Properties

IUPAC Name |

4-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIFZHAAHFPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625983 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-32-4 | |

| Record name | 4-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.